2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE typically involves the condensation reaction between 4-nitrophenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The sulfonate ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction of the hydrazone moiety can produce primary or secondary amines.
Scientific Research Applications
2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazone-based therapeutics.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE involves its interaction with molecular targets through its hydrazone linkage. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, depending on the biological context. The nitrophenyl group may also contribute to its activity by participating in redox reactions or forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound with similar hydrazone functionality but different substituents.
4-Nitrophenethyl alcohol: Shares the nitrophenyl group but lacks the hydrazone and sulfonate ester functionalities.
(E)-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}-3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole: Another hydrazone derivative with different structural features
Uniqueness
The uniqueness of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-METHYLBENZENE-1-SULFONATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrophenyl group, hydrazone linkage, and sulfonate ester makes it a versatile compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C20H17N3O5S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17N3O5S/c1-15-6-12-19(13-7-15)29(26,27)28-20-5-3-2-4-16(20)14-21-22-17-8-10-18(11-9-17)23(24)25/h2-14,22H,1H3/b21-14+ |
InChI Key |
RINJXMPCGKUNLO-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.